molecular formula C10H10ClN3S B12935721 (5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine CAS No. 89476-27-7

(5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine

Cat. No.: B12935721
CAS No.: 89476-27-7
M. Wt: 239.73 g/mol
InChI Key: SQNMTPGQJQWCBC-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline typically involves the reaction of 4-chloroaniline with a thiadiazole precursor. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: May yield amines or alcohols.

    Substitution: May yield halogenated derivatives.

Scientific Research Applications

4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)benzamide
  • 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)phenylamine

Uniqueness

4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

89476-27-7

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5-imine

InChI

InChI=1S/C10H10ClN3S/c1-7-12-10(15-14(7)2)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3

InChI Key

SQNMTPGQJQWCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=C(C=C2)Cl)SN1C

Origin of Product

United States

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